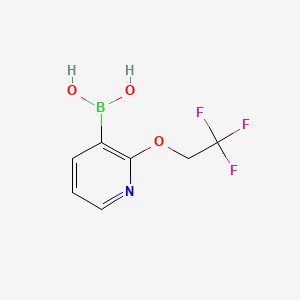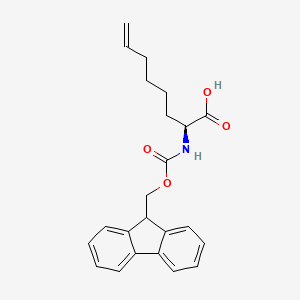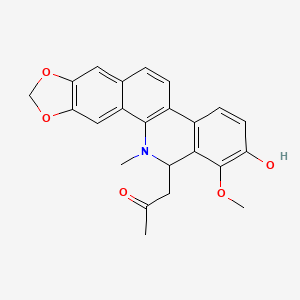
6-Acetonyl-N-methyl-dihydrodecarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid isolated from the roots of the plant Zanthoxylum riedelianum . This compound is part of a class of natural products known for their diverse biological activities and complex structures.
Méthodes De Préparation
6-Acetonyl-N-methyl-dihydrodecarine is typically isolated from natural sources, specifically from the roots of Zanthoxylum riedelianum . The isolation process involves several steps, including extraction with organic solvents such as methanol and methylene chloride, followed by purification using techniques like liquid column chromatography on silica gel . The structure of the compound is confirmed using various spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
6-Acetonyl-N-methyl-dihydrodecarine undergoes various chemical reactions typical of benzophenanthridine alkaloids. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
6-Acetonyl-N-methyl-dihydrodecarine has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of benzophenanthridine alkaloids.
Mécanisme D'action
The mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
6-Acetonyl-N-methyl-dihydrodecarine is compared with other benzophenanthridine alkaloids, such as:
- 6-Acetonyldihydrochelerythrine
- 6-Acetonyldihydroavicine These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific acetonyl and N-methyl substitutions, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-(2-hydroxy-1-methoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGZOZDCCIQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)O)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019939 |
Source


|
| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253740-09-8 |
Source


|
| Record name | 6-Acetonyl-N-methyl-dihydrodecarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 6-acetonyl-N-methyl-dihydrodecarine, and where was it discovered?
A1: this compound is a novel benzophenanthridine alkaloid. It was isolated from the roots of Zanthoxylum riedelianum, alongside other compounds like lupeol, 6-acetonyldihydrochelerythrine, and 6-acetonyldihydroavicine. []
Q2: How was the structure of this compound determined?
A2: The study utilized a combination of spectroscopic techniques to elucidate the structure of this compound. These techniques included infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional NMR experiments. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
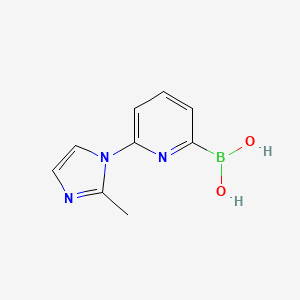
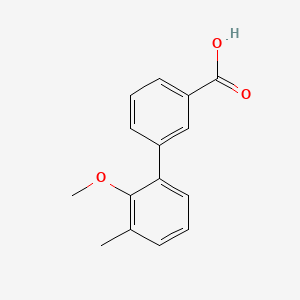
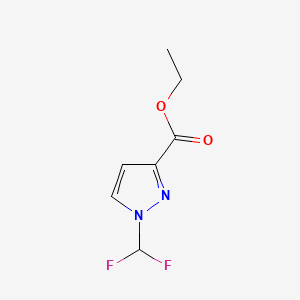
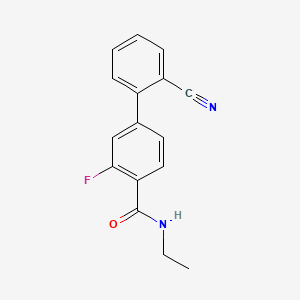
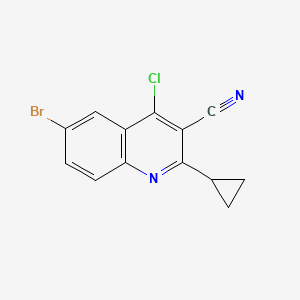
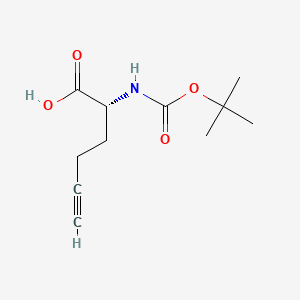
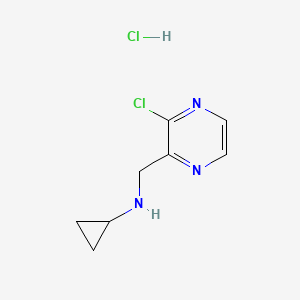
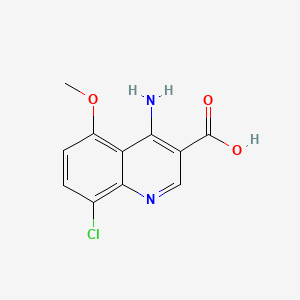
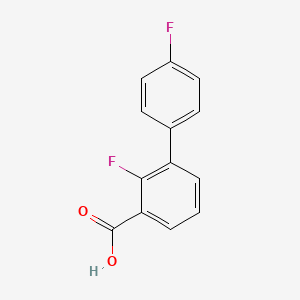

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)
![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)
